molecular formula C12H15N3O2 B1425840 2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1270874-87-7

2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B1425840
CAS No.: 1270874-87-7
M. Wt: 233.27 g/mol
InChI Key: PBMWNYLOOLJRPJ-UHFFFAOYSA-N
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Description

The compound “2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, a 1,2,3-triazole ring, and an alcohol group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an experimental study, it’s difficult to provide a detailed analysis of its molecular structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the alcohol group (-OH) could potentially undergo reactions such as oxidation or substitution . The 1,2,3-triazole ring is also known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of its functional groups. These properties could include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antimicrobial Activity: A study presented the synthesis of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones and evaluated their antimicrobial activity. The structural characteristics of these compounds were elucidated using 1H and 13C NMR and mass spectra (Nagamani et al., 2018).
  • Oxime Synthesis and Structural Confirmation: The synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime was detailed, with the structural confirmation provided by nuclear magnetic resonance spectroscopy, single crystal X-ray, and elemental analysis (Abdel-Wahab et al., 2023).

Antifungal and Antimicrobial Applications

  • Antifungal Agents: Research highlighted the synthesis of 2-aryl-1-(4-methoxyphenyl)-1-(1H-imidazol-1-yl)ethane derivatives and related 1H-1,2,4- and 1H-1,3,4-triazoles. These compounds demonstrated moderate to potent in vitro antifungal activity against Candida species (Massa et al., 1992).
  • Antimicrobial Derivatives: Novel 1-phenyl-4-((4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1H-1,2,3-triazole derivatives were synthesized and showed significant antimicrobial activity against various bacterial and fungal species (Kumar et al., 2017).

Structural and Molecular Interactions

  • Structural Determination and Interaction Analysis: The study conducted on the title compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, revealed precise dihedral angles and interaction chains within its crystal structure. The findings offer insights into molecular alignment and potential applications in material science or pharmaceuticals (Kesternich et al., 2010).
  • π-Hole Tetrel Bonding in Triazole Derivatives: A comprehensive synthesis, spectroscopic, and X-ray characterization of triazole derivatives was reported. The study emphasizes the self-assembly of these compounds and the nucleophilic/electrophilic nature of the groups involved, impacting the C⋯O tetrel bond interaction energy (Ahmed et al., 2020).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-12-4-2-10(3-5-12)8-15-9-11(6-7-16)13-14-15/h2-5,9,16H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMWNYLOOLJRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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